molecular formula C10H18N2O2 B11900391 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate CAS No. 677300-03-7

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate

Cat. No.: B11900391
CAS No.: 677300-03-7
M. Wt: 198.26 g/mol
InChI Key: STBHIZQLVNFHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate (CAS 677300-03-7) is a chemically defined intermediate of significant interest in medicinal chemistry research, particularly in the exploration of central nervous system (CNS) active compounds. With a molecular formula of C10H18N2O2 and a molecular weight of 198.26 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its primary research application is as a precursor in the study of muscarinic cholinergic agonists and the investigation of structure-activity relationships (SAR) . Published scientific literature demonstrates its direct use in the synthesis of acetic acid 3-(2-chloro-benzoylamino)-8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl ester, a candidate compound for muscarinic cholinergic activity . The 8-azabicyclo[3.2.1]octane scaffold is a well-known structural motif in neuropharmacology, featuring prominently in compounds that interact with monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters . Researchers value this scaffold for its ability to impart potent biological activity, making intermediates like this acetate ester crucial for the development of novel pharmacotherapeutic tools . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

677300-03-7

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

(3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl) acetate

InChI

InChI=1S/C10H18N2O2/c1-6(13)14-10-5-8-3-7(11)4-9(10)12(8)2/h7-10H,3-5,11H2,1-2H3

InChI Key

STBHIZQLVNFHBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CC(CC1N2C)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalyst Optimization

The hydrogenation is performed under elevated pressure (20–50 psi, 137.9–344.8 kPa) and temperature (25–70°C) using a rhodium catalyst supported on carbon (5% Rh/C). A molar ratio of 9:1 ammonia to starting material is critical for achieving high endo-selectivity, with the reaction typically reaching completion within 2–4 hours. For example, hydrogenation of O-methyl-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime at 50°C and 25–50 psi yielded endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane in 82% yield after workup.

Workup and Purification

The crude product is suspended in a biphasic mixture of water and dichloromethane, treated with potassium carbonate to free the amine base, and extracted into the organic phase. Solvent evaporation followed by fractional distillation or recrystallization affords the pure amine. Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure: 1H^1\text{H} NMR (CDCl₃) δ 3.2 (t, 1H), 2.25 (s, 3H), and 13C^{13}\text{C} NMR δ 60.3 (CH₃).

Reduction of α-Aminonitrile Intermediates

An alternative route, detailed in academic research (DORAS DCU, 2013 ), involves the synthesis of 3β-amino-8-methyl-8-azabicyclo[3.2.1]octane-3α-carbonitrile (124) as a key intermediate.

Synthesis of the α-Aminonitrile

The nitrile is prepared via nucleophilic addition of cyanide to a bicyclic imine, generated from 8-methyl-8-azabicyclo[3.2.1]octan-3-one. Treatment with hydroxylamine hydrochloride in ethanol under reflux forms the oxime, which is subsequently reduced with lithium aluminum hydride (LiAlH₄) to yield the α-aminonitrile.

LiAlH₄-Mediated Reduction

The nitrile group in compound 124 is reduced to a primary amine using LiAlH₄ in anhydrous tetrahydrofuran (THF). This step proceeds at reflux for 6 hours, yielding 3β-amino-8-methyl-8-azabicyclo[3.2.1]octane-3α-methylamine (122) after aqueous workup. Challenges include competing over-reduction or decomposition, necessitating strict moisture exclusion.

Acetylation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

The final acetylation step to introduce the acetate group is described in EP0042365A1 and US20060058343A1 .

Esterification with Acetyl Chloride

endo-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is reacted with acetyl chloride in the presence of a base (e.g., potassium carbonate) in dichloromethane. The reaction proceeds at ambient temperature, with the base scavenging HCl to drive the reaction to completion.

Workup and Isolation

After quenching excess acetyl chloride, the mixture is extracted with dichloromethane, dried over potassium carbonate, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane) isolates the acetate ester in >90% purity.

Comparative Analysis of Synthetic Routes

MethodKey StepCatalyst/ConditionsYieldPurity
Catalytic HydrogenationRh/C, NH₃, 50°C, 25–50 psiRhodium on carbon82%>95%
Nitrile ReductionLiAlH₄, THF, refluxLithium aluminum hydride65%85–90%
AcetylationAcCl, K₂CO₃, CH₂Cl₂Acetyl chloride95%>90%

The catalytic hydrogenation route offers superior yield and stereochemical control, making it industrially preferred. However, the nitrile reduction pathway provides access to diverse analogs through variation of the nitrile precursor.

Challenges and Optimization Strategies

Stereochemical Control

Achieving endo-selectivity in the bicyclic amine is critical for biological activity. Excess ammonia (9:1 molar ratio) suppresses racemization during hydrogenation.

Byproduct Formation

LiAlH₄ reduction of nitriles can generate secondary amines via over-reduction. Stabilizing the intermediate with chelating agents (e.g., DMF) mitigates this.

Scalability Issues

Rhodium catalyst cost and high-pressure equipment requirements limit small-scale applications. Substituting palladium or nickel catalysts reduces cost but compromises yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives

Compound Name CAS Number Substituents Pharmacological Use
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate 677300-03-7 3-NH₂, 6-OAc Intermediate; potential receptor ligand
3,6-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate 85644-59-3 3-OH, 6-OAc Intermediate for atropine derivatives
Anisodamine (6-Hydroxyhyoscyamine) 55869-99-3 3-O-(α-hydroxymethyl)benzeneacetate, 6-OH Anticholinergic, vasodilator
(±)-Slaframine 30591-15-2 1-Acetoxy, 6-ketone Parasympathomimetic
1-Azabicyclo[2.2.2]octan-3-yl acetate 827-61-2 3-OAc (2.2.2 ring system) Lab reagent; no reported bioactivity

Key Observations:

  • Substituent Effects: The amino group in the target compound increases basicity (predicted pKa ~14.5 for hydroxyl analogs vs.
  • Ring System Variations: The azabicyclo[3.2.1]octane scaffold (vs. 2.2.2 in ) creates distinct spatial orientations, affecting molecular docking and receptor selectivity .
  • Pharmacological Diversity: Slaframine’s parasympathomimetic activity contrasts with Anisodamine’s anticholinergic effects, highlighting substituent-driven functional divergence .

Physicochemical and Crystallographic Properties

  • Solubility: The amino group enhances water solubility compared to hydroxyl analogs (e.g., 85644-59-3: ~1.19 g/cm³ density) .
  • Crystal Packing: Orthorhombic systems (e.g., a = 6.9241 Å, b = 15.5069 Å) suggest stable lattice arrangements, favoring solid-state stability .

Biological Activity

3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate, a bicyclic compound with the molecular formula C10H18N2O2, is of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This compound belongs to the azabicyclo family and features both an amino group and an acetate ester group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The structure of 3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate can be represented as follows:

Chemical Structure C10H18N2O2\text{Chemical Structure }\quad \text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_2

Molecular Weight: 198.26 g/mol

Key Features:

  • Bicyclic framework enhances pharmacological properties.
  • Contains functional groups that may interact with neurotransmitter systems.

Biological Activity

Preliminary studies indicate that 3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate exhibits significant biological activities, particularly as a potential neuropharmacological agent. The compound's structural similarities to known neurotransmitter modulators suggest possible interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological conditions.

Neuropharmacological Potential

Research has highlighted the following potential activities:

  • Monoamine Reuptake Inhibition: Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and cognitive function .
  • Therapeutic Applications: Potential applications include treatment for depression, anxiety disorders, ADHD, and other mood disorders due to its ability to modulate neurotransmitter levels .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the azabicyclo framework:

StudyCompoundFindings
3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetateExhibits significant neuropharmacological activity; potential for treating neurological disorders.
8-Azabicyclo[3.2.1]octane derivativesIdentified as effective monoamine reuptake inhibitors; useful in treating various mood disorders.
Related azabicyclo compoundsShowed effectiveness in modulating neurotransmitter systems; potential for new antidepressant therapies.

The exact mechanism by which 3-amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate exerts its effects is still under investigation, but it is hypothesized that:

  • The amino group may facilitate binding to neurotransmitter receptors.
  • The bicyclic structure may enhance selectivity and potency against specific transporters involved in neurotransmitter reuptake.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Key approaches include:

  • Asymmetric 1,3-dipolar cycloaddition : Cyclic azomethine ylides are reacted with dipolarophiles under dual catalytic systems to achieve stereochemical control .
  • Tropinone derivative desymmetrization : Achiral tropinone intermediates are modified via regioselective functionalization (e.g., acetylation at the 6-position) followed by amination .
    Optimization Strategies :
  • Use chiral auxiliaries or catalysts to enhance enantiomeric excess (e.g., Rhodium(I)-catalyzed cycloadditions).
  • Monitor reaction progress via HPLC or NMR to adjust temperature (e.g., −20°C to room temperature) and solvent polarity (e.g., THF or DCM) for improved yield .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:
SAR studies should systematically vary structural parameters:

  • Core modifications : Compare bioactivity of the bicyclic scaffold against simpler azabicyclo analogs (e.g., 6- vs. 8-membered rings) .
  • Substituent effects : Test derivatives with varying groups at the 3-amino and 6-acetoxy positions (e.g., alkyl vs. aryl substitutions).
  • Stereochemical profiling : Assess enantiomers (e.g., (1R,3S,5R,6S) vs. other configurations) using chiral chromatography and correlate with activity .
    Experimental Workflow :

Synthesize analogs via parallel combinatorial chemistry.

Screen in receptor-binding assays (e.g., opioid receptor antagonism) and functional assays (e.g., cAMP modulation).

Use multivariate statistical analysis to identify critical structural determinants .

Basic: What spectroscopic and crystallographic techniques are critical for confirming molecular structure and stereochemistry?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determines absolute stereochemistry and ring conformations. For example, orthorhombic crystals (space group P212121) with unit cell parameters:

    ParameterValue
    a6.9241 Å
    b15.5069 Å
    c16.1020 Å
    V1728.9 ų
    Piperidine rings adopt chair conformations, while fused pyrrolidine rings show envelope distortions .
  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., acetoxy vs. methyl group placement). Key signals:

    • δ 2.1–2.3 ppm (acetate methyl protons).
    • δ 3.1–3.4 ppm (bridging N-methyl protons) .

Advanced: How can enantiomer resolution strategies enhance the compound’s biological activity profile?

Methodological Answer:

  • Chiral Resolution : Use preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic intermediates .
    Biological Impact :
  • The (1R,3S,5R,6S) enantiomer may exhibit higher receptor affinity. For example, (+)-enantiomers of analogous azabicyclo compounds showed 10-fold greater analgesic activity than (−)-forms .

Basic: What safety protocols are essential for handling 3-Amino-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists.
    • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
  • Storage : Keep in airtight containers at −20°C under inert gas (e.g., Argon) to prevent hydrolysis .

Advanced: What in vitro/in vivo models are suitable for studying pharmacokinetics and metabolic stability?

Methodological Answer:

  • In Vitro :
    • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLMs) to identify cytochrome P450 (CYP) metabolites.
    • Caco-2 Permeability Assays : Assess intestinal absorption potential .
  • In Vivo :
    • Rodent Models : Administer IV/PO doses to calculate bioavailability (e.g., AUC0–24h). Monitor plasma stability via LC-MS/MS.
    • Bile Duct-Cannulated Rats : Collect bile to detect glucuronide conjugates .

Basic: How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Stability :
    • Stable at pH 4–6 (acetate group resists hydrolysis).
    • Degrades rapidly at pH >8 (base-catalyzed ester cleavage) .
  • Temperature Effects :
    • Store at −20°C for long-term stability.
    • Half-life at 25°C: ~72 hours in phosphate buffer (pH 7.4) .

Advanced: What computational approaches predict target interactions and mechanisms of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to opioid receptors (e.g., μ-opioid receptor PDB: 4DKL). Key interactions:
    • Hydrogen bonding between 3-amino group and Asp147.
    • Hydrophobic contacts with Trp318 and Tyr148 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for 100 ns to assess conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.